molecular formula C5H9NO2 B555650 (2R)-2-aminopent-4-enoic acid CAS No. 54594-06-8

(2R)-2-aminopent-4-enoic acid

Cat. No. B555650
CAS RN: 54594-06-8
M. Wt: 115,13 g/mole
InChI Key: WNNNWFKQCKFSDK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Aminopent-4-enoic acid, or 2-Aminopentanoic acid, is a naturally occurring amino acid which is found in certain plant proteins and mammalian tissues. It is also known as 2-Amino-pentanoic acid, and is an important component of many biochemical processes. It is a non-essential amino acid, meaning that it can be synthesized in the body, and is involved in a variety of metabolic pathways.

Scientific Research Applications

Mechanism of Action

Target of Action

D-Allylglycine, also known as (2R)-2-aminopent-4-enoic acid, primarily targets glutamate decarboxylase (GAD) . GAD is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2 . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

D-Allylglycine acts as an inhibitor of GAD . By inhibiting GAD, D-Allylglycine blocks the biosynthesis of GABA, leading to lower levels of this neurotransmitter . This inhibition can affect the balance of excitatory and inhibitory signals in the nervous system .

Biochemical Pathways

D-Allylglycine is involved in multiple biochemical pathways, particularly those related to amino acid and protein synthesis . As a substrate for various enzymes, it contributes to the synthesis of neurotransmitters, amino acids, proteins, and energy-storing molecules .

Pharmacokinetics

Non-natural amino acids like d-allylglycine are regularly used in drug discovery, benefiting from the development of solid-phase peptide synthesis (spps) . These amino acids can modulate the structure–activity relationship (SAR) and the pharmacokinetic and dynamic (PKPD) of a defined peptide drug .

Result of Action

The inhibition of GAD by D-Allylglycine can lead to a decrease in GABA levels . This can have various effects depending on the context, but it is known to induce seizures in animal studies . This is presumably due to the imbalance in excitatory and inhibitory signals in the nervous system caused by the reduction in GABA .

Action Environment

The action, efficacy, and stability of D-Allylglycine can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .

properties

IUPAC Name

(2R)-2-aminopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNNWFKQCKFSDK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Allylglycine

CAS RN

54594-06-8
Record name (+)-Allylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054594068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-aminopent-4-enoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-aminopent-4-enoic acid
Reactant of Route 3
(2R)-2-aminopent-4-enoic acid
Reactant of Route 4
(2R)-2-aminopent-4-enoic acid
Reactant of Route 5
(2R)-2-aminopent-4-enoic acid
Reactant of Route 6
(2R)-2-aminopent-4-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.